Cas no 101277-72-9 (1H-Indole-4-carboxylicacid, methyl ester, compd. with 2,4,6-trinitrophenol (1:1))

1H-Indole-4-carboxylicacid, methyl ester, compd. with 2,4,6-trinitrophenol (1:1) structure
101277-72-9 structure
Product Name:1H-Indole-4-carboxylicacid, methyl ester, compd. with 2,4,6-trinitrophenol (1:1)
CAS No:101277-72-9
MF:C10H9NO2
MW:175.183962583542
CID:124600
PubChem ID:2733668
Update Time:2025-04-18

1H-Indole-4-carboxylicacid, methyl ester, compd. with 2,4,6-trinitrophenol (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-4-carboxylicacid, methyl ester, compd. with 2,4,6-trinitrophenol (1:1)
    • Methyl indole-4-carboxylate
    • MFCD00191222
    • A16055
    • 4ME
    • Q-102106
    • 39830-66-5
    • Methyl indole-4-carboxylate, 99%
    • CS-D1452
    • WEAXQUBYRSEBJD-UHFFFAOYSA-
    • InChI=1/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3
    • methyl 1H-indole-4-carboxylate
    • CHEMBL3416133
    • BDBM93017
    • Methyl 1H-indol-4-carboxylate
    • 4-methoxycarbonyl-1h-indole
    • WEAXQUBYRSEBJD-UHFFFAOYSA-N
    • 4-Indole-carboxylic acid methyl ester; Indole-4-carboxylic acid methyl ester;methyl 1H-indole-4-carboxylate
    • Indole-4-carboxylic Acid Methyl Ester
    • 1H-Indole-4-carboxylic acid, methyl ester
    • M1773
    • methyl indol-4-carboxylate
    • AC-2619
    • methyl 4-indole carboxylate
    • AKOS000266632
    • SY002750
    • FT-0654755
    • BCP26865
    • EN300-217411
    • methyl indole4-carboxylate
    • 1H-indole-4-carboxylic acid methyl ester
    • indole-4-carboxylic-acid-methylester
    • Indole-4-carboxylate
    • SCHEMBL45030
    • DTXSID80960395
    • methylindole-4-carboxylate
    • Q27454827
    • SS-6025
    • I-2510
    • 4b35
    • 101277-72-9
    • Methyl 4-indolecarboxylate
    • 4-METHOXYCARBONYLINDOLE
    • methyl 1H-4-indolecarboxylate
    • PB32168
    • methyl 1H-indole 4-carboxylate
    • 4-indolecarboxylic acid methyl ester
    • AM20040378
    • FT-0618756
    • Inchi: 1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3
    • InChI Key: WEAXQUBYRSEBJD-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=CC2=C1C=CN2)=O

Computed Properties

  • Exact Mass: 175.063328530g/mol
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.1Ų

Experimental Properties

  • PSA: 42.09000
  • LogP: 1.95450
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